molecular formula C10H11F2N B15240865 5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B15240865
M. Wt: 183.20 g/mol
InChI Key: SUAQAVBMEAIQQW-UHFFFAOYSA-N
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Description

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process would include steps such as halogenation, cyclization, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of indole derivatives.

Scientific Research Applications

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroindole
  • 7-Fluoroindole
  • 3,3-Dimethylindole

Uniqueness

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of two fluorine atoms at specific positions on the indole ring. This structural feature can significantly influence its chemical and biological properties, making it distinct from other indole derivatives.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

5,7-difluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11F2N/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

SUAQAVBMEAIQQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2F)F)C

Origin of Product

United States

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